molecular formula C21H26N6O B5893315 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine

4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine

Cat. No.: B5893315
M. Wt: 378.5 g/mol
InChI Key: SCGUOAPIMXHPLE-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidin-2-amine derivatives characterized by a pyrazole-pyrimidine core and a substituted amine side chain. Its structure features a 4-methoxyphenyl-substituted pyrazole at position 4 of the pyrimidine ring and a 1-methylpyrrolidine-ethylamine moiety at position 2. Such derivatives are frequently explored as kinase inhibitors or anticancer agents due to their ability to modulate enzymatic activity and disrupt signaling pathways .

  • Suzuki-Miyaura coupling for pyrazole-pyrimidine core assembly.
  • Nucleophilic substitution or Buchwald-Hartwig amination for amine side-chain introduction .

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-26-13-3-4-17(26)9-11-22-21-23-12-10-20(25-21)16-14-24-27(15-16)18-5-7-19(28-2)8-6-18/h5-8,10,12,14-15,17H,3-4,9,11,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGUOAPIMXHPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyrazole and a methoxyphenyl group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the pyrimidine moiety. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structural configuration.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Compounds structurally related to 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the methoxy group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or pyrimidine rings can significantly alter potency and selectivity against biological targets. For example, substituents like alkyl or aryl groups can influence binding affinity to target proteins, enhancing therapeutic effects while minimizing side effects .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NF-kB pathway; reduces cytokine production
AntimicrobialEffective against bacteria and fungi

Case Studies

  • Anticancer Study : A recent investigation into a series of pyrazole derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that the presence of a methoxy group was pivotal for activity due to its electron-donating effects, which stabilize the molecule's interaction with target enzymes .
  • Anti-inflammatory Research : In vivo studies demonstrated that a related compound reduced paw edema in rat models, indicating strong anti-inflammatory effects. The mechanism was linked to decreased levels of TNF-alpha and IL-6 in treated animals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. The specific compound has been studied for its potential effects on various cancer cell lines. For instance, pyrazole-based compounds have shown to inhibit cell proliferation in breast cancer and lung cancer models, suggesting that the incorporation of the methoxyphenyl group may enhance its efficacy against these cancers .

Anti-inflammatory Effects

Compounds similar to this one have also been investigated for their anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases . This suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Organic Synthesis

Building Blocks for Drug Development

The structure of 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine makes it a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new therapeutic agents. The ability to modify the pyrimidine and pyrazole rings opens avenues for creating novel compounds with tailored biological activities .

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the antimicrobial and antiparasitic properties of pyrazole derivatives. The compound's structure suggests it may interact with biological targets involved in microbial growth and survival, potentially leading to new treatments for infections caused by resistant strains of bacteria and parasites .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with pyrazole compounds. The presence of the methylpyrrolidine moiety may enhance blood-brain barrier penetration, making this compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Study TitleFindingsReference
Anticancer Activity of Pyrazole DerivativesDemonstrated significant inhibition of cell growth in breast cancer cell lines.
Anti-inflammatory Properties of PyrazolesInhibition of TNF-alpha and IL-6 production in vitro.
Synthesis of Novel Pyrazole CompoundsDeveloped new derivatives with enhanced biological activity through structural modifications.
Neuroprotective Potential of Pyrazole DerivativesShowed promise in reducing neuroinflammation in animal models.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its heterocyclic structure and functional groups:

  • Pyrimidine Ring Reactivity :

    • Electrophilic Substitution : The pyrimidine ring undergoes substitutions at positions activated by electron-donating groups (e.g., amino groups) .

    • Chlorination : Reaction with POCl₃ introduces chlorine atoms, enabling subsequent nucleophilic substitutions .

  • Pyrazole Ring Reactivity :

    • Cyclization : The pyrazole core forms via condensation reactions involving hydrazines and carbonyl precursors .

    • Electron Delocalization : The aromatic nature of the pyrazole ring stabilizes intermediates during substitutions .

  • Side Chain Functionalization :

    • Alkylation : The ethyl group may undergo alkylation via reductive amination, introducing the methylpyrrolidine moiety .

Mechanistic Analysis Table

Functional GroupReaction TypeKey Mechanistic FeatureSource
Pyrimidine (C5)ChlorinationElectrophilic attack by POCl₃
Pyrazole (C3)Cyclizationβ-formyl enamide + hydroxylamine
Ethyl ChainReductive AminationNaBH₃CN-mediated amine alkylation

Reactivity and Functional Group Interactions

The compound’s heterocyclic structure enables diverse reactivity patterns:

  • Amine Functionalities :

    • Nucleophilic Substitution : The primary amine (pyrimidine) can react with alkylating agents or undergo condensation .

    • Protonation : The secondary amine (pyrrolidine) may act as a base in acidic conditions, influencing reaction pathways .

  • Methoxyphenyl Group :

    • Electron-Directing Effects : The methoxy group activates the pyrazole ring for electrophilic substitution at the para position .

  • Pyrazolo-Pyrimidine Conjugation :

    • Stabilization : The conjugated π-system enhances stability during substitutions and prevents ring-opening .

Characterization and Analytical Methods

Key techniques for analyzing reaction outcomes include:

  • NMR Spectroscopy :

    • ¹H NMR : Identifies NH₂ singlets (6.25–6.94 ppm) and confirms substitution patterns .

    • ¹³C NMR : Assigns carbons via HMBC/HMQC correlations (e.g., C5 pyrazole at 147–149 ppm) .

  • IR Spectroscopy :

    • NH Stretching : Amines and NH groups show peaks in the 3300–3500 cm⁻¹ range .

  • Mass Spectrometry :

    • HRMS : Confirms molecular weight and purity (e.g., for intermediates like 17 ) .

Analytical Data Table

TechniqueKey ObservationsSource
¹H NMRNH₂ singlet (6.25–6.94 ppm), disappearance upon D₂O addition
¹³C NMRC5 pyrazole (147–149 ppm), C3 (90.3–100.8 ppm)
IRNH stretching (3300–3500 cm⁻¹), nitrile absorption (2198–2178 cm⁻¹)

Comparative Analysis with Related Compounds

CompoundStructural FeaturesReactivity PatternsSource
5-Amino-1-(2-methoxyphenyl)-1H-pyrazolePyrazole + methoxyphenylElectrophilic substitution at para position
Pyrazolo[1,5-a]pyrimidine DerivativesConjugated pyrazolo-pyrimidineChlorination followed by nucleophilic substitution
Imidazo[1,2-a]pyrimidinesNitrogen heterocyclesAlkylation, condensation

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound’s structural relatives share the pyrimidin-2-amine scaffold but differ in substituents on the pyrimidine ring, pyrazole group, or amine side chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogous Pyrimidin-2-amine Derivatives

Compound Name Key Structural Features Biological Activity Synthesis Yield (%) Reference
4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine - 4-Methoxyphenyl-pyrazole
- 1-Methylpyrrolidine-ethylamine
Kinase inhibition (hypothesized) N/A -
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) - Fluoro-pyrimidine
- Acetamide side chain
CDK2 inhibition (IC₅₀ = 0.12 μM) 17
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (21) - Chloro-pyrimidine
- Dual pyrazole substituents
Antiproliferative (GI₅₀ = 1.8 μM) 34
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) - Pyrrolo[2,3-d]pyrimidine core
- Naphthylmethylamine
Anticancer (cell line-dependent) 77
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine - Indole-pyrimidine hybrid
- Nitrophenylamine
Kinase inhibition (unpublished) N/A

Key Observations:

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., fluoro in 18 ) enhance kinase inhibitory potency, achieving an IC₅₀ of 0.12 μM .
  • Bulkier side chains (e.g., naphthylmethyl in 20o ) improve anticancer activity but may reduce solubility .

Synthetic Efficiency :

  • Yields vary significantly (17–77%), influenced by steric hindrance and reaction conditions .

Structural Flexibility :

  • Hybridization with indole (14,17 ) or pyrrolo-pyrimidine cores (10 ) broadens target selectivity .

Research Findings and Pharmacological Insights

  • Kinase Inhibition: Pyrimidin-2-amine derivatives exhibit selectivity for CDK2, EGFR, and Aurora kinases, with fluorinated variants (e.g., 18) showing nanomolar potency .
  • Anticancer Activity : Compounds like 21 demonstrate broad-spectrum antiproliferative effects against HeLa and MCF-7 cells (GI₅₀ = 1.8–4.3 μM) .
  • Amine side chains with pyrrolidine (as in the target compound) may enhance blood-brain barrier penetration .

Q & A

Q. What are the established synthetic routes for 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine intermediates. For example:

  • Step 1 : Condensation of 4-chloropyrimidine derivatives with substituted pyrazole amines under reflux in ethanol, followed by Mannich reactions with morpholine/formaldehyde for functionalization .
  • Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and crystallization from ethanol (95%) to achieve >95% purity .
  • Key reagents include cesium carbonate for deprotonation and copper(I) bromide as a catalyst in coupling reactions .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization involves:

  • Spectroscopy : 1^1H NMR and 13^13C NMR for structural confirmation (e.g., δ 8.04 ppm for pyrimidine protons, δ 55.2 ppm for methoxy carbons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 375.1814 [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., dihedral angles between pyrimidine and aryl rings) .

Q. How is the compound’s purity validated?

Purity (>95%) is confirmed via:

  • HPLC : Retention time consistency under gradient elution.
  • Melting Point Analysis : Sharp melting ranges (e.g., 249–251°C) indicate homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Low yields (e.g., 17.9% in some cases) are addressed by:

  • Catalyst Screening : Substituting copper(I) bromide with palladium catalysts for cross-couplings .
  • Solvent Optimization : Replacing ethanol with DMF to enhance solubility of intermediates .
  • Temperature Control : Reducing reflux time (e.g., from 48h to 24h) to minimize decomposition .

Q. What strategies resolve discrepancies between experimental and computational structural data?

Discrepancies in dihedral angles or hydrogen bonding patterns are mitigated by:

  • Multi-Technique Validation : Cross-referencing X-ray crystallography (e.g., α = 79.906° in triclinic systems) with DFT calculations .
  • Dynamic NMR : Detects conformational flexibility in solution vs. solid-state structures .

Q. How is stereochemical integrity maintained during synthesis?

Chiral centers (e.g., R-configuration in tetrahydrofuran substituents) are preserved via:

  • Chiral Chromatography : Enantiomeric separation using cellulose-based columns .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in coupling steps .

Q. What methods evaluate the compound’s biological activity?

Pharmacological screening includes:

  • Antimicrobial Assays : MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor Binding Studies : Competitive binding assays for σ1 receptors (IC50_{50} < 100 nM) .
  • SAR Analysis : Modifying methoxy/pyrrolidine groups to enhance potency .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Dose-Response Curves : Validate IC50_{50} values using standardized protocols (e.g., 3 replicates per concentration) .
  • Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. cancer lines) .

Q. Why do crystallographic and spectroscopic data sometimes disagree on hydrogen bonding?

  • Environmental Effects : Solid-state H-bonds (e.g., N–H⋯N) may not persist in solution due to solvent interactions .
  • Dynamic Effects : Temperature-dependent NMR can reveal H-bond breaking/formation kinetics .

Methodological Best Practices

Q. What purification techniques are optimal for scale-up?

  • Flash Chromatography : Reduces time vs. traditional column methods .
  • Recrystallization Solvents : Ethanol/water mixtures balance yield and purity .

Q. How to troubleshoot low yields in Mannich reactions?

  • Stoichiometry Adjustments : Increase formaldehyde molar equivalents (e.g., 1:2 amine:formaldehyde) .
  • pH Control : Maintain alkaline conditions (pH 8–9) to stabilize intermediates .

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